Eptifibatide Acetate Eptifibatide Acetate Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
Brand Name: Vulcanchem
CAS No.: 148031-34-9
VCID: VC0116739
InChI: InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
SMILES: C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Molecular Formula: C35H49N11O9S2
Molecular Weight: 832 g/mol

Eptifibatide Acetate

CAS No.: 148031-34-9

Main Products

VCID: VC0116739

Molecular Formula: C35H49N11O9S2

Molecular Weight: 832 g/mol

Eptifibatide Acetate - 148031-34-9

CAS No. 148031-34-9
Product Name Eptifibatide Acetate
Molecular Formula C35H49N11O9S2
Molecular Weight 832 g/mol
IUPAC Name 2-[20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid
Standard InChI InChI=1S/C35H49N11O9S2/c36-30(51)25-18-57-56-13-10-27(47)42-22(8-3-4-11-39-35(37)38)31(52)41-17-28(48)43-23(15-29(49)50)32(53)44-24(14-19-16-40-21-7-2-1-6-20(19)21)34(55)46-12-5-9-26(46)33(54)45-25/h1-2,6-7,16,22-26,40H,3-5,8-15,17-18H2,(H2,36,51)(H,41,52)(H,42,47)(H,43,48)(H,44,53)(H,45,54)(H,49,50)(H4,37,38,39)
Standard InChIKey CZKPOZZJODAYPZ-UHFFFAOYSA-N
SMILES C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Canonical SMILES C1CC2C(=O)NC(CSSCCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43)CC(=O)O)CCCCN=C(N)N)C(=O)N
Description Eptifibatide, like other antagonists of platelet receptor GP IIb/IIIa, functions by blocking the binding of the adhesive proteins fibrinogen and von Willebrand factor to GP IIb/IIIa on the surface of activated platelets. It is a potent antithrombotic because the binding of these proteins to GP IIb/IIIa is the event that precipitates platelet aggregation and subsequent arterial thrombus formation. Eptifibatide is a highly specific antagonist of the GP IIb/IIIa receptor. The drug dose-dependently inhibits ex vivo platelet aggregation in patients with ACS and inhibits fibrinogen binding to adenosine diphosphate (ADP)-activated platelets, as shown in healthy volunteers and patients undergoing PCI. Pharmacologic evaluations of eptifibatide in animal models and in humans have demonstrated a rapid onset of action, short plasma half-life, and rapid clearance from plasma. The lack of immune response to eptifibatide indicates its repeat use is highly unlikely to be compromised by adverse reactions due to antibody response.
Related CAS 188627-80-7
Sequence CXGDWPC
Shelf Life Commercially available eptifibatide injection has an expiration date of 24 months following the date of manufacture when stored as directed. The injection may be transferred to room temperature storage (15-30 °C) for a period not to exceed 2 months. When stored at room temperature, the injection container should be marked to indicate that any unused vials should be discarded after 2 months or by the manufacturer's labeled expiration date (whichever comes first). The manufacturer states that vials of the injection that have been left unrefrigerated only for a brief period (i.e., the vial is still cool to the touch) may be returned to refrigeration without the need to alter the expiration date.
Stable under recommended storage conditions. /Eptifibatide acetate/
Solubility In water, 1108 mg/L at 25 °C (est)
Synonyms Eptifitide; Integrilin (TN); Eptifibatide (INN)
Vapor Pressure 1.78X10-40 mm Hg at 25 °C (est)
Reference 1: Shemirani H, Khosravi A, Eghbal A, Amirpour A, Roghani F, Hashemi-Jazi SM,
Pourmoghaddas A, Heidari R, Sajjadieh A, Sadeghi N, Sanei H. Comparing efficacy
of receiving different dosages of eptifibatide in bleeding after percutaneous
coronary intervention in patients with myocardial infarction. ARYA Atheroscler.
2019 Jul;15(4):185-191. doi: 10.22122/arya.v15i4.1668. PubMed PMID: 31819752;
PubMed Central PMCID: PMC6884730.


2: Marian MJ, Abu Daya H, Chatterjee A, Al Solaiman F, Sasse MF, Fonbah WS,
Workman RW, Johnson BE, Carlson SE, Brott BC, Prabhu SD, Leesar MA. Effects of
Crushed Ticagrelor Versus Eptifibatide Bolus Plus Clopidogrel in
Troponin-Negative Acute Coronary Syndrome Patients Undergoing Percutaneous
Coronary Intervention: A Randomized Clinical Trial. J Am Heart Assoc. 2019 Dec
3;8(23):e012844. doi: 10.1161/JAHA.119.012844. Epub 2019 Nov 26. PubMed PMID:
31766977; PubMed Central PMCID: PMC6912971.


3: Berthelsen RE, Ostrowski SR, Bestle MH, Johansson PI. Co-administration of
iloprost and eptifibatide in septic shock (CO-ILEPSS)-a randomised, controlled,
double-blind investigator-initiated trial investigating safety and efficacy. Crit
Care. 2019 Sep 5;23(1):301. doi: 10.1186/s13054-019-2573-8. PubMed PMID:
31488213; PubMed Central PMCID: PMC6727583.


4: Bardania H, Shojaosadati SA, Kobarfard F, Morshedi D, Aliakbari F, Tahoori MT,
Roshani E. RGD-Modified Nano-Liposomes Encapsulated Eptifibatide with Proper
Hemocompatibility and Cytotoxicity Effect. Iran J Biotechnol. 2019 Apr
20;17(2):e2008. doi: 10.21859/ijb.2008. eCollection 2019 Apr. PubMed PMID:
31457055; PubMed Central PMCID: PMC6697844.


5: Ghazal A, Shemirani H, Amirpour A, Kermani-Alghoraishi M. The effect of
intracoronary versus intralesional injection of eptifibatide on myocardial
perfusion outcomes during primary percutaneous coronary intervention in acute
ST-segment elevation myocardial infarction; A randomized clinical trial study.
ARYA Atheroscler. 2019 Mar;15(2):67-73. doi: 10.22122/arya.v15i2.1485. PubMed
PMID: 31440288; PubMed Central PMCID: PMC6679655.


6: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National
Library of Medicine (US); 2006-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK543162/
PubMed PMID: 31260228.


7: Liu L, Ding Y, Jiao Z, Wu M, Li C, Liu J, Liu C, Hu Y, Li Q, Zhang H. Clinical
Evaluation of the Tolerability, Pharmacokinetics, and Inhibition of Platelet
Aggregation of Eptifibatide in Healthy Chinese Subjects. Clin Pharmacol Drug Dev.
2019 Jun 13. doi: 10.1002/cpdd.717. [Epub ahead of print] PubMed PMID: 31197974.


8: Bansal AB, Sattar Y, Jamil RT. Eptifibatide. 2019 Aug 4. StatPearls
[Internet]. Treasure Island (FL): StatPearls Publishing; 2019 Jan-. Available
from http://www.ncbi.nlm.nih.gov/books/NBK541066/
PubMed PMID: 31082110.


9: Elzanfaly ES, Amer EAE, Galal SAE, Zaazaa HE. Validated High Performance
Liquid Chromatographic Method for Stability Study of Eptifibatide. J Chromatogr
Sci. 2019 Jul 1;57(6):541-551. doi: 10.1093/chromsci/bmz026. PubMed PMID:
31004428.


10: Anderson GL, Osborn JL, Nei SD, Bell MR, Barsness GW, Mara KC, Ou NN.
Comparison of In-Hospital Bleeding and Cardiovascular Events with High-Dose Bolus
Tirofiban and Shortened Infusion to Short-Duration Eptifibatide as Adjunctive
Therapy for Percutaneous Coronary Intervention. Am J Cardiol. 2019 Jan
1;123(1):44-49. doi: 10.1016/j.amjcard.2018.09.029. Epub 2018 Sep 26. PubMed
PMID: 30539747.
PubChem Compound 123610
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator